molecular formula C13H10ClNO B186327 (4-Chlorobenzylidene)(phenyl)azane oxide CAS No. 5909-74-0

(4-Chlorobenzylidene)(phenyl)azane oxide

Cat. No.: B186327
CAS No.: 5909-74-0
M. Wt: 231.68 g/mol
InChI Key: JYXDRMQUJFWNKR-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chlorobenzylidene)(phenyl)azane oxide, also referred to as (Z)-N-(4-chlorobenzylidene)aniline oxide (DPN10 in ), is an azane oxide derivative characterized by a phenyl group and a 4-chlorobenzylidene substituent. The compound belongs to the nitrone family, which features a dipolar structure (N⁺–O⁻) that enables diverse reactivity, particularly in cycloaddition reactions and biological applications.

Synthetic routes often involve condensation reactions between substituted aldehydes and hydroxylamine derivatives. For example, highlights the role of electron-withdrawing groups (e.g., -Cl) in stabilizing intermediates during aromatization and isomerization processes. Quantum chemical computations (DFT) suggest that the compound’s frontier molecular orbitals (HOMO/LUMO) influence its reactivity, with the 4-chloro substituent lowering HOMO energy (-8.25 eV in related urea derivatives), enhancing electrophilic interactions .

Properties

CAS No.

5909-74-0

Molecular Formula

C13H10ClNO

Molecular Weight

231.68 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-phenylmethanimine oxide

InChI

InChI=1S/C13H10ClNO/c14-12-8-6-11(7-9-12)10-15(16)13-4-2-1-3-5-13/h1-10H/b15-10-

InChI Key

JYXDRMQUJFWNKR-GDNBJRDFSA-N

SMILES

C1=CC=C(C=C1)[N+](=CC2=CC=C(C=C2)Cl)[O-]

Isomeric SMILES

C1=CC=C(C=C1)/[N+](=C/C2=CC=C(C=C2)Cl)/[O-]

Canonical SMILES

C1=CC=C(C=C1)[N+](=CC2=CC=C(C=C2)Cl)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key analogs from the DPN series () and related compounds:

Compound Name Substituents Melting Point (°C) HOMO (eV) LUMO (eV) Biological Activity (IC₅₀)
DPN10 (Target Compound) 4-Cl (benzylidene), H (aniline) Not reported -8.25* -1.55* Not reported
DPN1 [(Z)-N-(4-hydroxybenzylidene)aniline oxide] 4-OH (benzylidene) Not reported Higher† Higher† Antioxidant potential
DPN12 [(Z)-4-chloro-N-(4-chlorobenzylidene)aniline oxide] 4-Cl (benzylidene), 4-Cl (aniline) Not reported Lower‡ Lower‡ Enhanced electrophilicity
DPN5 [(Z)-N-(4-methoxybenzylidene)aniline oxide] 4-OCH₃ (benzylidene) Not reported -7.8† -1.2† Reduced MAO-B inhibition
1-(2-(2-(4-chlorobenzylidene)hydrazine-1-carbonyl)phenyl)-3-phenylurea () 4-Cl (benzylidene), urea core Not reported Not reported Not reported MAO-B IC₅₀: 0.042 µM

*Values from analogous urea derivatives (); †Predicted trends based on substituent electronic effects; ‡Hypothesized due to dual electron-withdrawing groups.

Key Observations:
  • Substituent Effects : The 4-chloro group in DPN10 enhances electron-withdrawing properties compared to DPN1 (4-OH) and DPN5 (4-OCH₃), lowering HOMO energy and increasing electrophilicity . Dual chloro substituents in DPN12 likely further reduce HOMO/LUMO gaps, favoring charge-transfer reactions.

Physicochemical Properties

  • Melting Points : Related 4-chlorobenzylidene derivatives (e.g., imidazolones in and ) exhibit high melting points (232–239°C), attributed to strong dipole-dipole interactions and π-stacking. DPN10’s melting point is unreported but expected to align with this trend.
  • Synthetic Yields : Compounds with 4-chloro substituents (e.g., : 64% yield) generally show moderate-to-high synthetic efficiency due to stabilized intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.